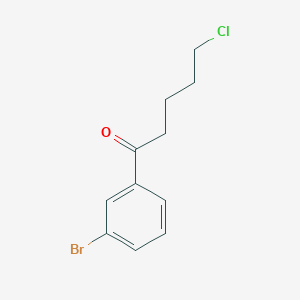

1-(3-Bromophenyl)-5-chloro-1-oxopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromophenyl)-5-chloro-1-oxopentane is an organic compound that belongs to the class of aromatic ketones It features a bromophenyl group attached to a pentanone chain, with a chlorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-5-chloro-1-oxopentane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with 1-chloropentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-5-chloro-1-oxopentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

Reduction: The major product is 1-(3-Bromophenyl)-5-chloropentanol.

Oxidation: The major product is 1-(3-Bromophenyl)-5-chloropentanoic acid.

Scientific Research Applications

1-(3-Bromophenyl)-5-chloro-1-oxopentane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-5-chloro-1-oxopentane exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary depending on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

1-(3-Bromophenyl)-5-chloropentanol: A reduced form of the compound with an alcohol group.

1-(3-Bromophenyl)-5-chloropentanoic acid: An oxidized form with a carboxylic acid group.

3-Bromophenylacetic acid: A structurally related compound with a shorter carbon chain.

Uniqueness

1-(3-Bromophenyl)-5-chloro-1-oxopentane is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various reactions, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Biological Activity

1-(3-Bromophenyl)-5-chloro-1-oxopentane, with the molecular formula C11H12BrClO and CAS number 487058-88-8, is a compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrClO |

| Molecular Weight | 275.57 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-(3-bromophenyl)-5-chloropentan-1-one |

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated phenyl compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Properties

Some studies have highlighted the anti-inflammatory effects of related compounds. The presence of halogen substituents, such as bromine and chlorine, may enhance the anti-inflammatory activity by modulating inflammatory pathways in cellular models .

3. Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of oxopentane compounds can exhibit cytotoxicity against cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways, which could be relevant for developing anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various halogenated phenyl compounds, including derivatives of this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the specific bacterial strain tested.

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that the compound may modulate NF-kB signaling pathways, although further mechanistic studies are warranted to elucidate the exact pathways involved.

Research Findings

Recent research has focused on the synthesis and evaluation of biological activities of halogenated oxopentanes. The following table summarizes key findings from various studies:

Properties

IUPAC Name |

1-(3-bromophenyl)-5-chloropentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPHFDLGKUSZDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622006 |

Source

|

| Record name | 1-(3-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-88-8 |

Source

|

| Record name | 1-(3-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.